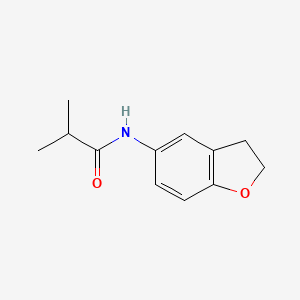
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide, also known as DBF or 2-Methyl-N-(5-benzofuranyl)-2-propionamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzofuran derivatives and has been studied extensively for its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide is not fully understood. However, it has been found to interact with various biological targets, including the cannabinoid receptors, GABA receptors, and TRPV1 receptors. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to protect neurons from damage caused by oxidative stress and has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide in lab experiments is its ability to interact with multiple biological targets, making it a versatile compound for studying various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide. One area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Another area of research is its potential as an anticancer agent, particularly in the treatment of breast cancer. Additionally, there is interest in exploring the potential of this compound as a modulator of the endocannabinoid system, which could have implications for the treatment of various disorders such as anxiety and depression. Overall, the potential therapeutic applications of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide make it a promising compound for future research.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide can be achieved through several methods. One of the most common methods involves the reaction of 2-methylpropanoic acid with 2-amino-5-benzofuran carboxylic acid in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide). This reaction results in the formation of the desired product, which can be isolated and purified using standard techniques.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide has been found to exhibit a range of biological activities, making it a promising candidate for various therapeutic applications. It has been studied extensively for its potential as an anti-inflammatory, analgesic, and neuroprotective agent. Additionally, it has been found to possess anticancer properties and has been investigated for its potential in cancer therapy.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)12(14)13-10-3-4-11-9(7-10)5-6-15-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIJYTMTRBXDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


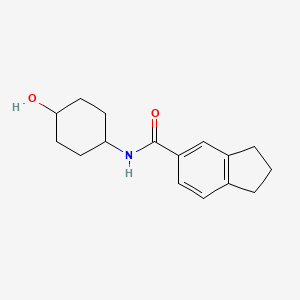
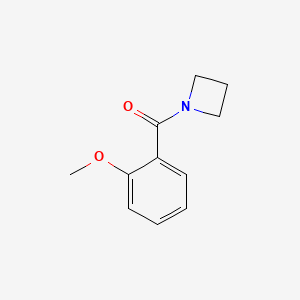


![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)
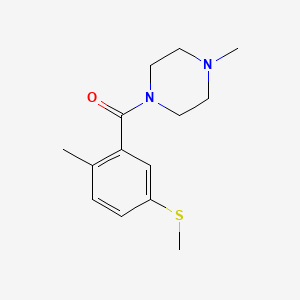



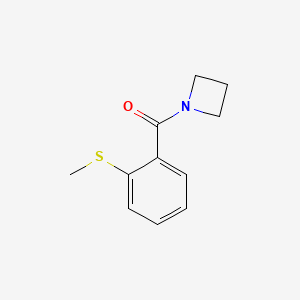

![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)